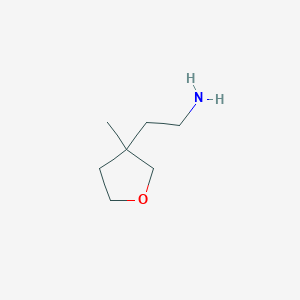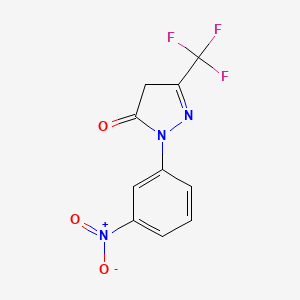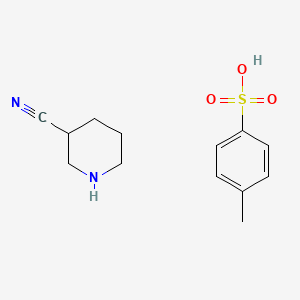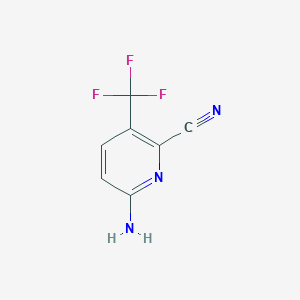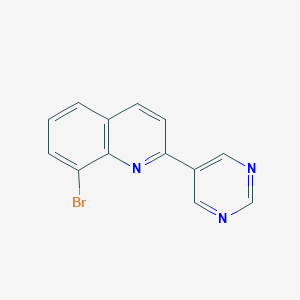![molecular formula C11H15BNO2- B13911006 Sodium [2-(pyrrolidin-1-ylmethyl)phenyl]boronate](/img/structure/B13911006.png)
Sodium [2-(pyrrolidin-1-ylmethyl)phenyl]boronate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium [2-(pyrrolidin-1-ylmethyl)phenyl]boronate is a boronic acid derivative with the molecular formula C11H15BNO2 and a molecular weight of 204.05 g/mol . This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, attached to a phenylboronate group. Boronic acid derivatives are known for their versatility in organic synthesis and medicinal chemistry due to their ability to form reversible covalent bonds with diols and other nucleophiles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium [2-(pyrrolidin-1-ylmethyl)phenyl]boronate typically involves the reaction of 2-(pyrrolidin-1-ylmethyl)phenylboronic acid with sodium hydroxide. The reaction is carried out under mild conditions, often in an aqueous or alcoholic solvent, to yield the sodium salt of the boronic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would include steps such as the preparation of the boronic acid intermediate, followed by its conversion to the sodium salt. Purification techniques like crystallization or recrystallization are employed to obtain the final product in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium [2-(pyrrolidin-1-ylmethyl)phenyl]boronate undergoes various chemical reactions, including:
Oxidation: The boronate group can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the boronate group to boranes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or neutral conditions.
Major Products
The major products formed from these reactions include boronic acids, borate esters, and various substituted derivatives depending on the nucleophile used .
Wissenschaftliche Forschungsanwendungen
Sodium [2-(pyrrolidin-1-ylmethyl)phenyl]boronate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of sodium [2-(pyrrolidin-1-ylmethyl)phenyl]boronate involves its ability to form reversible covalent bonds with nucleophiles. This property is exploited in various applications, such as enzyme inhibition, where the compound interacts with active site residues of enzymes, thereby modulating their activity . The pyrrolidine ring contributes to the compound’s binding affinity and specificity by providing steric and electronic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative without the pyrrolidine ring.
2-(Pyrrolidin-1-ylmethyl)phenylboronic Acid: The parent boronic acid without the sodium salt.
Sodium Phenylboronate: A similar compound with a phenyl group instead of the pyrrolidin-1-ylmethyl group.
Uniqueness
Sodium [2-(pyrrolidin-1-ylmethyl)phenyl]boronate is unique due to the presence of the pyrrolidine ring, which enhances its binding properties and specificity in biological applications.
Eigenschaften
Molekularformel |
C11H15BNO2- |
|---|---|
Molekulargewicht |
204.06 g/mol |
IUPAC-Name |
hydroxy-[2-(pyrrolidin-1-ylmethyl)phenyl]borinate |
InChI |
InChI=1S/C11H15BNO2/c14-12(15)11-6-2-1-5-10(11)9-13-7-3-4-8-13/h1-2,5-6,14H,3-4,7-9H2/q-1 |
InChI-Schlüssel |
MAWUBOGPUKWHSS-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=CC=C1CN2CCCC2)(O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


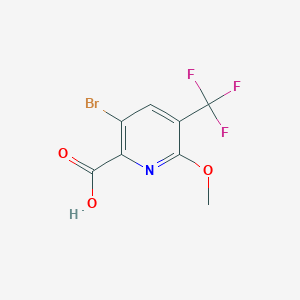
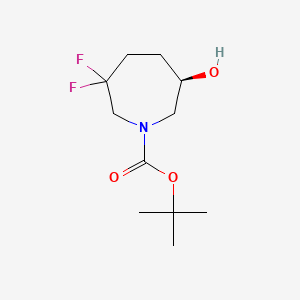
![ethyl 3-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]benzoate](/img/structure/B13910935.png)
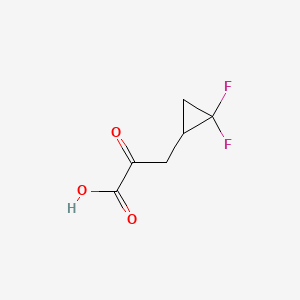
![O2-tert-butyl O3-ethyl (1R,3R,4R,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B13910953.png)
![1-[4-[4-(4-fluorophenyl)-2-[4-[4-(4-fluorophenyl)-5-[4-(4-methylpiperazin-1-yl)phenyl]-1H-imidazol-2-yl]phenyl]-1H-imidazol-5-yl]phenyl]-4-methylpiperazine](/img/structure/B13910960.png)
![1-[(2R,4S,5R)-5-[(furan-2-ylmethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13910961.png)
![4,5,6,7-Tetrahydrobenzo[c]thiophen-5-amine hydrochloride](/img/structure/B13910970.png)
